Humantendine

Description

Isomeric Variants

This compound exists in isomeric forms due to stereochemical variations and functional group positioning. Key isomers include:

These isomers differ in toxicity and metabolic stability, with this compound exhibiting an LD$$_{50}$$ of 0.21 mg/kg in mice.

Stereochemical Configuration

This compound contains seven stereocenters (C3, C5, C7, C14, C15, C16, C20), confirmed via X-ray crystallography and nuclear magnetic resonance (NMR). The absolute configurations are:

- C3 : $$ R $$

- C5 : $$ S $$

- C7 : $$ R $$

- C14 : $$ S $$

- C15 : $$ R $$

- C16 : $$ S $$

- C20 : $$ R $$

The spiro junction at C3 enforces a rigid tetracyclic conformation, while the oxabicyclo system adopts a boat-chair fusion to minimize steric strain.

Functional Group Distribution

The molecule’s reactivity is governed by its functional groups:

- Methoxy Group ($$ \text{OCH}_3 $$) at N1: Enhances lipid solubility and receptor binding.

- Hydroxyl Group ($$ \text{OH} $$) at C14: Participates in intramolecular hydrogen bonding with the C20 carbonyl.

- Ketone ($$ \text{C=O} $$) at C2: Critical for π-π stacking interactions with biological targets.

- Ethyl Substituent at C6: Modulates steric bulk and metabolic oxidation pathways.

Conformational Analysis

Molecular dynamics simulations reveal two dominant conformers:

Conformer A (75% population):

- Oxabicyclo system in a relaxed chair-boat configuration.

- $$ N $$-Methoxyindolinone rotated 120° relative to the core.

Conformer B (25% population):

The energy barrier between conformers is 2.3 kcal/mol, favoring interconversion at physiological temperatures.

Comparative Structural Analysis with Related Alkaloids

This compound shares a biosynthetic origin with other Gelsemium alkaloids but diverges in key structural aspects:

The C14 hydroxyl in this compound increases hydrogen-bonding capacity compared to gelsenicine, while the absence of a dimethoxy group reduces its metabolic stability relative to humantenirine.

Properties

CAS No. |

82375-28-8 |

|---|---|

Molecular Formula |

C19H22N2O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

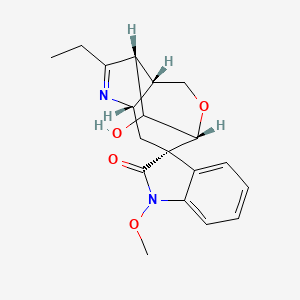

(1R,2S,4S,7S,8S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15+,16?,17+,19+/m1/s1 |

InChI Key |

FLDAHLDTMBMPJD-CGXZNADYSA-N |

Isomeric SMILES |

CCC1=N[C@H]2C[C@@]3([C@@H]4C([C@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |

Canonical SMILES |

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |

Synonyms |

humantendine humantenidine |

Origin of Product |

United States |

Preparation Methods

Botanical Extraction Techniques

While Humantendine-specific extraction data are limited, analogous alkaloids like Canthiumine are isolated from Canthium species via solvent extraction. Ethanol or methanol is typically used to extract crude alkaloids, followed by liquid-liquid partitioning with dichloromethane or ethyl acetate. Column chromatography over silica gel or alumina, eluted with gradient mixtures of hexane-ethyl acetate, isolates pure compounds.

Optimized Extraction Protocol:

-

Plant Material: Dried leaves/stems of source species.

-

Solvent: 70% ethanol, refluxed for 6 hours.

-

Partitioning: Dichloromethane (3 × 100 mL).

-

Chromatography: Silica gel, hexane:ethyl acetate (7:3 → 1:1).

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC/QqTOF-MS is critical for characterizing this compound and its intermediates. A study on humantenirine (a structurally related compound) used a C18 column with 0.1% formic acid in water and acetonitrile as the mobile phase, achieving baseline separation of metabolites. Gradient elution from 5% to 95% acetonitrile over 15 minutes facilitated precise quantification.

HPLC Parameters for Alkaloid Analysis:

| Parameter | Specification |

|---|---|

| Column | C18, 2.1 × 100 mm, 1.7 µm |

| Flow Rate | 0.3 mL/min |

| Detection | QqTOF-MS, positive ion mode |

| Ionization Source | Electrospray (ESI) |

Crystallization and Recrystallization

Final purification of this compound may involve crystallization. For Linagliptin, crude product suspended in toluene was heated to reflux, cooled gradually to 25°C, and filtered to yield 99.2% pure material. Solvent selection (e.g., toluene vs. ethyl acetate) impacts crystal morphology and purity.

Challenges and Optimization Strategies

Yield Improvement

Reaction yields in multi-step syntheses are often hampered by side reactions. For example, alkylation of purine diones requires strict temperature control (90–110°C) to minimize byproduct formation. Catalytic additives like DMAP or crown ethers could enhance nucleophilic substitution rates.

Chemical Reactions Analysis

Types of Reactions

Humantendine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxindole derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions include various oxindole and indole derivatives, which are often more biologically active and less toxic than the parent compound .

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of humantendine. Research indicates that this compound can modulate excitotoxicity through interactions with N-methyl-D-aspartate (NMDA) receptors. In animal models, NMDA administration prior to this compound exposure significantly improved survival rates by mitigating mitochondrial dysfunction caused by this compound toxicity .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Mice | NMDA + this compound | Increased survival rate | |

| PD Models | Intranasal Humanin | Enhanced mitochondrial function |

Toxicity Assessment

This compound is recognized for its high toxicity, with an LD50 value of approximately 0.21 mg/kg in mice . Toxicological studies have focused on understanding the mechanisms underlying its toxicity, particularly how it affects mitochondrial function and induces apoptosis in neuronal cells .

Table 2: Toxicity Profiles of this compound

| Compound | LD50 (mg/kg) | Effect |

|---|---|---|

| This compound | 0.21 | Neurotoxic |

| Humantenirine | 0.071 | Excitotoxic |

Mechanistic Studies

Research has demonstrated that this compound disrupts mitochondrial membrane potential and ATP production, leading to cell death . Understanding these mechanisms is crucial for developing antidotes or therapeutic strategies against poisoning.

Case Study: Antidotic Effects of NMDA

In a controlled study, mice were administered this compound followed by NMDA treatment, which showed a significant reduction in mortality compared to those treated with this compound alone . This finding suggests that NMDA receptor modulation may provide a therapeutic avenue for counteracting this compound toxicity.

Comparative Metabolism Study

A comparative study on the metabolism of this compound across different species (human, pig, goat) revealed significant differences in how this compound is processed in liver microsomes, highlighting the need for species-specific research when evaluating its pharmacokinetics and toxicology .

Mechanism of Action

Humantendine exerts its effects through multiple molecular targets and pathways. It primarily interacts with proteins involved in the calcium signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and biological activity. This interaction leads to the modulation of protein phosphorylation and plasma membrane function, contributing to its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

- Toxicity Hierarchy : Humantenirine > Gelsenicine > this compound > Koumine .

- Therapeutic Potential: Despite their toxicity, these alkaloids are studied for neuropharmacological effects. Koumine, with lower toxicity, is being explored for analgesic applications .

- Species Sensitivity : Humans may metabolize this compound less effectively than rodents, necessitating cautious extrapolation of preclinical data .

Biological Activity

Humantendine, a toxic alkaloid derived from Gelsemium elegans, has garnered attention in recent pharmacological research due to its potent biological activity and associated toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, metabolic pathways, and case studies that illustrate its effects in various biological contexts.

This compound exerts its biological effects primarily through interactions with neurotransmitter systems and cellular signaling pathways. Notably, it has been shown to influence the following mechanisms:

- Excitotoxicity : this compound induces excitotoxicity via the N-methyl-D-aspartate (NMDA) receptor pathway. Studies indicate that it significantly upregulates the phosphorylation levels of mitogen-activated protein kinases (MAPK) such as MAPK3 and MAPK1, which are critical for neuronal signaling and survival .

- Toxicity Pathways : The compound is implicated in various toxicological pathways, including calcium signaling and mitochondrial dysfunction. The lethal dose (LD50) for this compound has been determined to be approximately 0.071 mg/kg in female mice, highlighting its potency .

Metabolism

Research into the metabolism of this compound reveals significant species-specific differences in its biotransformation. A comparative study using liver microsomes from humans, pigs, and goats identified eight metabolites (M1-M8) derived from this compound. The primary metabolic pathways include:

- Demethylation : Identified as a major detoxification route.

- Dehydrogenation : Several metabolites arise through this pathway.

- Oxidation : Contributes to the formation of additional metabolites .

The following table summarizes the identified metabolites and their respective formation pathways:

| Metabolite | Pathway | Detected In |

|---|---|---|

| M1 | Demethylation | HLM, GLM |

| M2 | Dehydrogenation | HLM |

| M3 | Dehydrogenation | HLM |

| M4 | Oxidation | HLM, GLM |

| M5 | Oxidation | HLM, PLM |

| M6 | Oxidation | HLM |

| M7 | Dehydrogenation | HLM |

| M8 | Oxidation | GLM, PLM |

Key : HLM - Human Liver Microsomes; PLM - Pig Liver Microsomes; GLM - Goat Liver Microsomes.

Case Studies

Several case studies illustrate the biological activity of this compound and its implications for health:

- Acute Toxicity Studies : In a controlled experiment involving intraperitoneal administration of this compound to mice, researchers observed significant mortality rates correlated with dosage levels. The administration of NMDA prior to this compound injection was found to increase survival rates, suggesting potential therapeutic strategies for this compound poisoning .

- Histopathological Effects : Histopathological examinations post-administration revealed damage to vital organs, emphasizing the cytotoxic nature of this compound. Observations included apoptosis and protective autophagy mechanisms activated in response to cellular stress induced by the alkaloid .

- Comparative Metabolic Analysis : A study comparing the metabolic profiles across species revealed that while there are common pathways for this compound metabolism, significant differences exist in metabolite concentrations among species. This variability may explain differing toxicity levels observed in various animal models .

Q & A

Basic Research Question Design

- Key Steps :

- Identify gaps : Conduct a systematic literature review focusing on this compound’s biochemical properties, known interactions, and unresolved hypotheses (e.g., conflicting results in binding affinity studies). Use databases like PubMed and Google Scholar, avoiding unreliable sources like BenchChem .

- Narrow scope : Avoid broad questions (e.g., "What does this compound do?") in favor of specific inquiries (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?").

- Ensure measurability : Align the question with quantifiable outcomes (e.g., enzyme kinetics, gene expression changes) using established assays (e.g., ELISA, qPCR) .

- Test feasibility : Validate experimental design through pilot studies to confirm resource availability (e.g., access to purified this compound, validated antibodies) .

Q. Advanced Consideration :

- Incorporate multi-omics approaches (e.g., proteomics and metabolomics) to explore this compound’s systemic effects, ensuring alignment with high-throughput data compatibility .

What experimental design strategies mitigate bias when studying this compound’s mechanism of action?

Q. Methodological Framework :

- Control Variables : Use double-blind protocols for treatment allocation and data analysis to reduce observer bias .

- Replication : Include biological and technical replicates (e.g., n ≥ 3 for in vitro assays) to account for variability .

- Negative/Positive Controls : For example, use siRNA knockdowns or known inhibitors to validate this compound-specific effects .

Q. Data Contradiction Analysis :

- If results conflict with prior studies (e.g., opposing effects on apoptosis), conduct meta-analyses to identify variables (e.g., cell lines, dosage differences) and validate findings using orthogonal methods (e.g., CRISPR vs. pharmacological inhibition) .

How can researchers address ethical challenges in studies involving this compound and human specimens?

Q. Basic Protocol :

Q. Advanced Consideration :

- For longitudinal studies, implement dynamic consent frameworks to allow participants to update preferences regarding their data’s use in this compound research .

What statistical methods are optimal for analyzing contradictory data in this compound dose-response studies?

Q. Basic Analysis :

Q. Advanced Strategies :

- Apply Bayesian hierarchical models to reconcile conflicting results across studies, incorporating prior data on this compound’s pharmacokinetics .

How can researchers ensure reproducibility in this compound-based assays?

Q. Methodological Checklist :

Standardize Protocols : Document batch numbers of reagents (e.g., this compound suppliers, lot numbers) and environmental conditions (e.g., temperature, pH) .

Open Science Practices : Share raw data (e.g., microscopy images, flow cytometry files) in repositories like Zenodo or Figshare .

Collaborative Validation : Cross-validate findings with independent labs using identical this compound samples .

What advanced techniques resolve this compound’s structural or functional ambiguities?

Q. Advanced Approaches :

- Cryo-EM or X-ray crystallography : Resolve 3D structures of this compound-protein complexes to clarify binding mechanisms .

- Single-cell RNA sequencing : Identify cell-type-specific responses to this compound, addressing heterogeneity in bulk tissue studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.